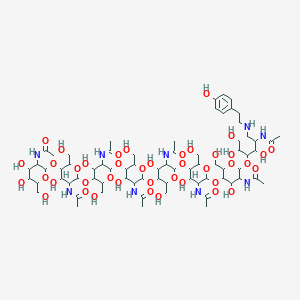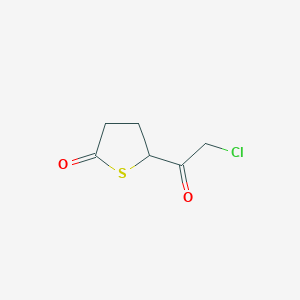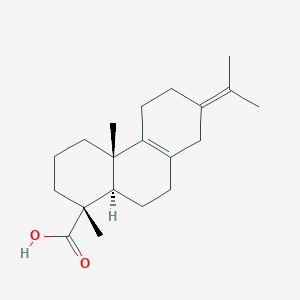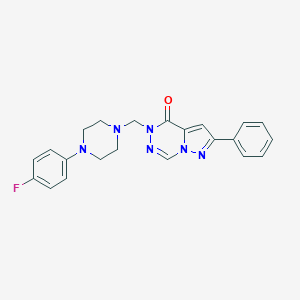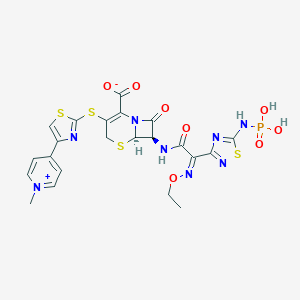
Ceftarolin
Übersicht
Beschreibung
Ceftaroline fosamil is a semi-synthetic cephalosporin antibiotic developed by Forest Laboratories and approved by the U.S. Food and Drug Administration (FDA) in 2010. It is used to treat skin and skin structure infections, community-acquired pneumonia, and complicated urinary tract infections. It is a prodrug of ceftaroline, an active form of ceftaroline, which is the active ingredient in the drug. Ceftaroline fosamil has a broad spectrum of activity against Gram-positive and Gram-negative bacteria, making it an effective drug for treating a variety of infections.
Wissenschaftliche Forschungsanwendungen
Behandlung der ambulant erworbenen Pneumonie (CAP)
Ceftarolin-Fosamil wurde umfassend auf seine Wirksamkeit bei der Behandlung von CAP untersucht. Eine multinationale retrospektive Studie hob seine Verwendung bei Erwachsenen hervor, die mit CAP ins Krankenhaus eingeliefert wurden, und zeigte eine hohe klinische Ansprechrate . Die Studie stellte auch fest, dass this compound-Fosamil zu einer signifikanten Reduzierung des Einsatzes von Gesundheitsressourcen im Vergleich zu Nicht-Respondenten führte, was auf sein Potenzial für eine kostengünstige Behandlung in realen Umgebungen hindeutet .
Management von komplizierten Haut- und Weichteilinfektionen (cSSTIs)
This compound-Fosamil ist zur Behandlung von akuten bakteriellen Haut- und Hautstrukturinfektionen (ABSSSIs) zugelassen. Seine potente In-vitro-Aktivität gegen grampositive Organismen, einschließlich Methicillin-resistenter Staphylococcus aureus (MRSA), macht es zu einer wertvollen Option für das Management von cSSTIs .
Antibakterielle Aktivität gegen resistente Stämme
Die Wirksamkeit der Verbindung erstreckt sich auf die Bekämpfung resistenter Bakterienstämme. Sie hemmt eine Vielzahl von Bakterien, insbesondere MRSA und Penicillin-resistentes S. pneumoniae (PRSP), und bietet eine Alternative angesichts der zunehmenden antimikrobiellen Resistenz .
Pharmakokinetische/Pharmakodynamische Zielerreichung
This compound-Fosamil hat gegenüber anderen Standardbehandlungen wie Ceftriaxon oder Levofloxacin eine größere pharmakokinetische/pharmakodynamische Zielerreichung gegen häufige CAP-Erreger gezeigt. Dies macht es zu einem starken Kandidaten für empirische antimikrobielle Behandlungsoptionen .
Breitspektrum-Cephalosporin
Als Breitspektrum-Cephalosporin weist this compound-Fosamil ein dosisproportionales pharmakokinetisches Profil auf und wird gut vertragen. Seine Kompatibilität mit anderen häufig verabreichten parenteralen Medikamenten über die Y-Stelle-Verabreichung erhöht seine Vielseitigkeit in klinischen Umgebungen .
Wirtschaftliche Auswirkungen auf das Gesundheitswesen
Die wirtschaftlichen Auswirkungen der Verwendung von this compound-Fosamil sind erheblich. Das klinische Ansprechen auf das Medikament ist mit kürzeren Aufenthalten auf der Intensivstation und geringeren Krankenhauskosten verbunden, was erhebliche Auswirkungen auf die Gesundheitsbudgets haben kann .
Alternative Therapie für Patienten mit Risiko
Für Patienten, bei denen aufgrund von antimikrobieller Resistenz ein Behandlungsversagen droht, bietet this compound-Fosamil eine alternative Therapie, die die Erfolgsraten der empirischen Behandlung verbessert. Dies ist besonders wichtig in Regionen, in denen aktuelle Behandlungsmöglichkeiten beeinträchtigt sind .
Verwendung in multinationalen Studien und Beobachtungsstudien
Die Wirksamkeit von this compound-Fosamil wurde in randomisierten multinationalen Studien und Beobachtungsstudien bestätigt und unterstreicht seine Rolle als zuverlässige Behandlungsoption für hospitalisierte Patienten mit CAP oder cSSTIs .
Wirkmechanismus
Target of Action
Ceftaroline fosamil, also known as ceftaroline, is a cephalosporin antibacterial agent . Its primary targets are the penicillin-binding proteins (PBPs) found in bacterial cell walls . These proteins play a crucial role in the synthesis of peptidoglycan, a key component of the bacterial cell wall .
Mode of Action
Ceftaroline exerts its bactericidal effect by binding to PBPs, thereby interfering with bacterial cell wall synthesis . This interaction blocks the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, inhibiting cell wall biosynthesis . The result is cell lysis and death .
Biochemical Pathways
Ceftaroline fosamil is converted into bioactive ceftaroline in plasma by a phosphatase enzyme . The hydrolysis of the beta-lactam ring of ceftaroline occurs to form the microbiologically inactive, open-ring metabolite ceftaroline M-1 .
Pharmacokinetics
Ceftaroline exhibits dose-proportional pharmacokinetics, similar to other renally excreted cephalosporins . After administration of a single 500 mg dose of ceftaroline fosamil, the maximum ceftaroline plasma concentration (Cmax) was 16.6 mg/L and the area under the concentration-time curve from time zero to infinity (AUC 0–∞) was 44.8 h·mg/L . The volumes of distribution in the central and peripheral compartments were 17.3 L and 4.89 L, respectively . The half-life of ceftaroline after a single 500 mg dose of ceftaroline fosamil was 2.53 h . Ceftaroline is relatively minimally bound to plasma proteins (15–28 %), with a volume of distribution of 30–40 L . Its renal clearance approximates glomerular filtration rate, with a terminal half-life of 2.6 h in healthy subjects .
Result of Action
The action of ceftaroline leads to the death of the bacteria, effectively treating various bacterial infections, such as acute bacterial skin and skin structure infections and community-acquired bacterial pneumonia . It has potent in vitro activity against Gram-positive organisms, including methicillin-resistant Staphylococcus aureus and Streptococcus pneumoniae, as well as common Gram-negative organisms .
Action Environment
Environmental factors can influence the action, efficacy, and stability of ceftaroline. For instance, the compound is hydrolytically unstable and is predicted to undergo both biotic and abiotic degradation in the aquatic environment . In a clinical setting, ceftaroline fosamil was found to be effective in treating adults with community-acquired pneumonia, including severe cases, in Europe and Latin America . Clinical response to ceftaroline fosamil was associated with reductions in healthcare resource use compared with non-responders .
Safety and Hazards
Ceftaroline and ceftriaxone were well tolerated; rates of adverse events, serious adverse events, deaths, and premature discontinuations caused by an adverse event were similar in both treatment arms . While on ceftaroline, adverse events were experienced in 8% (41/527) of the patients and 9% (28/307) were readmitted within 30 days after discharge for the same infection .
Zukünftige Richtungen
Ceftaroline is a novel cephalosporin with a favorable tolerability profile and broad in vitro activity against many resistant Gram-positive and common Gram-negative organisms . It is the first cephalosporin to be approved by the United States Food and Drug Administration (FDA) for the treatment of adults with acute bacterial skin and skin structure infections, including those caused by methicillin-resistant Staphylococcus aureus (MRSA) . It is also approved by the FDA for the treatment of adults with community-acquired bacterial pneumonia, including cases caused by Streptococcus pneumoniae (with or without concurrent bacteremia), although there are no data at this time to support the use of ceftaroline fosamil for the treatment of pneumonia caused by MRSA . Future directions to be addressed are also highlighted .
Biochemische Analyse
Biochemical Properties
Ceftaroline fosamil exerts its effects by interfering with bacterial cell wall synthesis . It binds to penicillin-binding proteins (PBPs), inhibiting cell wall synthesis . It has a high affinity for PBP2a, which is associated with methicillin resistance .
Cellular Effects
Ceftaroline fosamil has been shown to be effective against multidrug-resistant Streptococcus pneumoniae and Staphylococcus aureus, including methicillin-resistant, vancomycin-intermediate, linezolid-resistant, and daptomycin-nonsusceptible strains . It has variable activity against Enterobacteriaceae and good activity against oral anaerobes .
Molecular Mechanism
The molecular mechanism of action of Ceftaroline fosamil involves the inhibition of cell wall synthesis in bacteria. This is achieved by binding to penicillin-binding proteins (PBPs), which are essential for cell wall synthesis .
Temporal Effects in Laboratory Settings
In clinical trials, Ceftaroline fosamil demonstrated noninferiority when compared with vancomycin in the treatment of acute bacterial skin and skin structure infections and noninferiority when compared with ceftriaxone in the treatment of community-acquired bacterial pneumonia .
Dosage Effects in Animal Models
While specific dosage effects in animal models are not mentioned in the available literature, it is known that Ceftaroline fosamil is usually administrated intravenously at 600 mg every 12 h .
Metabolic Pathways
Ceftaroline fosamil has low protein binding and is excreted by the kidneys, thus requiring dose adjustments in individuals with renal failure .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway of Ceftaroline fosamil involves the conversion of Ceftaroline to its prodrug form, Ceftaroline fosamil, through a series of chemical reactions.", "Starting Materials": [ "Ceftaroline", "Fosfomycin tromethamine", "Triethylamine", "Toluene", "Ethyl acetate", "Water", "Sodium hydroxide", "Hydrochloric acid", "Sodium chloride", "Methanol", "Acetic acid" ], "Reaction": [ "Ceftaroline is reacted with Fosfomycin tromethamine in the presence of Triethylamine and Toluene to form Ceftaroline fosfomycin.", "The resulting mixture is then treated with Ethyl acetate and Water to extract Ceftaroline fosfomycin.", "The aqueous layer is then treated with Sodium hydroxide to liberate Ceftaroline from its salt form.", "The liberated Ceftaroline is then treated with Hydrochloric acid to form Ceftaroline hydrochloride.", "The Ceftaroline hydrochloride is then reacted with Sodium hydroxide and Sodium chloride to form Ceftaroline sodium.", "The Ceftaroline sodium is then reacted with Fosfomycin tromethamine in the presence of Methanol and Acetic acid to form Ceftaroline fosamil." ] } | |
CAS-Nummer |
229016-73-3 |
Molekularformel |
C24H26N8O10PS4+ |
Molekulargewicht |
745.8 g/mol |
IUPAC-Name |
acetic acid;(6R,7R)-7-[[(2Z)-2-ethoxyimino-2-[5-(phosphonoamino)-1,2,4-thiadiazol-3-yl]acetyl]amino]-3-[[4-(1-methylpyridin-1-ium-4-yl)-1,3-thiazol-2-yl]sulfanyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C22H21N8O8PS4.C2H4O2/c1-3-38-26-13(16-25-21(43-28-16)27-39(35,36)37)17(31)24-14-18(32)30-15(20(33)34)12(9-40-19(14)30)42-22-23-11(8-41-22)10-4-6-29(2)7-5-10;1-2(3)4/h4-8,14,19H,3,9H2,1-2H3,(H4-,24,25,27,28,31,33,34,35,36,37);1H3,(H,3,4)/p+1/b26-13-;/t14-,19-;/m1./s1 |
InChI-Schlüssel |
UGHHNQFYEVOFIV-VRDMTWHKSA-O |
Isomerische SMILES |
CCO/N=C(/C1=NSC(=N1)NP(=O)(O)O)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)SC4=NC(=CS4)C5=CC=[N+](C=C5)C)C(=O)O.CC(=O)O |
SMILES |
CCON=C(C1=NSC(=N1)NP(=O)(O)O)C(=O)NC2C3N(C2=O)C(=C(CS3)SC4=NC(=CS4)C5=CC=[N+](C=C5)C)C(=O)[O-] |
Kanonische SMILES |
CCON=C(C1=NSC(=N1)NP(=O)(O)O)C(=O)NC2C3N(C2=O)C(=C(CS3)SC4=NC(=CS4)C5=CC=[N+](C=C5)C)C(=O)O.CC(=O)O |
Aussehen |
Solid powder |
Andere CAS-Nummern |
229016-73-3 |
Löslichkeit |
>100 mg/ml |
Synonyme |
4-[2-[[(6R,7R)-2-Carboxy-7-[[(2Z)-2-(ethoxyimino)-2-[5-(phosphonoamino)-1,2,4-thiadiazol-3-yl]acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]thio]-4-thiazolyl]-1-methyl-pyridinium Inner Salt |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does ceftaroline exert its antibacterial effect?
A1: Ceftaroline functions as a bactericidal agent by binding to penicillin-binding proteins (PBPs) in bacteria [, ]. This binding disrupts the synthesis of peptidoglycans, essential components of the bacterial cell wall, ultimately leading to bacterial cell death [, ].
Q2: What makes ceftaroline effective against methicillin-resistant Staphylococcus aureus (MRSA)?
A2: Unlike other β-lactams, ceftaroline possesses a high affinity for PBP2a, an enzyme responsible for methicillin resistance in MRSA [, ]. This strong binding enables ceftaroline to effectively inhibit PBP2a and overcome the resistance mechanism employed by MRSA [, ].
Q3: What is the significance of the time above the minimum inhibitory concentration (T>MIC) for ceftaroline?
A3: Similar to other cephalosporins, the T>MIC is a crucial pharmacodynamic parameter for ceftaroline []. It represents the duration for which the concentration of free ceftaroline in the bloodstream remains above the minimum inhibitory concentration required to inhibit bacterial growth []. This parameter is a reliable predictor of ceftaroline's efficacy [, ].
Q4: What clinical trials have been conducted to assess the efficacy of ceftaroline fosamil?
A4: Several phase III clinical trials, including FOCUS 1, FOCUS 2, CANVAS 1, and CANVAS 2, have evaluated ceftaroline fosamil's efficacy [, , , , , , ]. These trials demonstrated non-inferiority of ceftaroline fosamil to ceftriaxone for community-acquired pneumonia (CAP) and to vancomycin plus aztreonam for complicated skin and soft tissue infections (cSSTIs) []. Notably, ceftaroline fosamil demonstrated high cure rates against infections caused by Streptococcus pneumoniae and MRSA in these trials [, , , , ].
Q5: What evidence supports the use of ceftaroline fosamil in pediatric populations?
A5: Population pharmacokinetic (PK) modeling and target attainment simulations incorporating data from pediatric studies have supported the safety and efficacy of ceftaroline fosamil in children []. These analyses led to the approval of specific dose regimens for children aged 2 months to <18 years by both the FDA and EMA []. Clinical trials, such as NCT01400867, NCT01530763, and NCT01669980, further assessed the safety and effectiveness of ceftaroline fosamil in pediatric patients with ABSSSIs and CABP, showing promising results [, , ].
Q6: What is the molecular formula and weight of ceftaroline fosamil?
A6: Ceftaroline fosamil has a molecular formula of C20H21N8O10PS and a molecular weight of 624.5 g/mol.
Q7: Are there any spectroscopic data available for ceftaroline fosamil?
A7: While spectroscopic data is not extensively discussed in the provided research papers, standard analytical techniques like mass spectrometry and nuclear magnetic resonance spectroscopy are commonly employed for the characterization of ceftaroline fosamil and its metabolites [, ].
Q8: What are the known mechanisms of resistance to ceftaroline?
A8: Resistance to ceftaroline can emerge through various mechanisms, including mutations in PBPs, particularly PBP2a []. Mutations outside the transpeptidase-binding pocket of PBP2a, along with alterations in other PBPs like PBP2, PBP3, and PBP4, can also contribute to resistance [, ].
Q9: Is there cross-resistance between ceftaroline and other antibiotics?
A9: While ceftaroline demonstrates activity against some strains resistant to other antibiotics, cross-resistance can occur. For instance, ceftaroline shows limited activity against Enterobacteriaceae producing extended-spectrum β-lactamases (ESBLs) and strains exhibiting resistance to ceftazidime [, ]. Additionally, mutations in PBPs that confer resistance to ceftaroline may also impact susceptibility to other β-lactams [, , ].
Q10: What is known about the safety profile of ceftaroline fosamil?
A10: Clinical trials have shown ceftaroline fosamil to be generally well-tolerated with a safety profile comparable to other cephalosporins [, , , , , ]. The most common adverse events reported include diarrhea, nausea, headache, and infusion site reactions [, , , , , ].
Q11: What is the recommended dosage adjustment for ceftaroline fosamil in patients with renal impairment?
A11: Dosage adjustments are necessary for patients with moderate to severe renal impairment to avoid ceftaroline accumulation []. Specific recommendations for dosage adjustments based on creatinine clearance levels are provided in the drug label [].
Q12: How is ceftaroline fosamil metabolized and excreted?
A12: Ceftaroline fosamil, administered intravenously, is rapidly metabolized to its active form, ceftaroline []. Ceftaroline is primarily eliminated by renal excretion, making dosage adjustments crucial in patients with renal insufficiency [].
Q13: Are there any known drug interactions with ceftaroline fosamil?
A13: While specific drug interactions are not extensively discussed in the provided research papers, clinicians should consider potential interactions based on ceftaroline's metabolism and excretion pathways. Further research is necessary to fully elucidate the potential for drug interactions with ceftaroline fosamil.
Q14: What are the ongoing research areas for ceftaroline?
A14: Ongoing research focuses on optimizing ceftaroline fosamil usage, particularly in complex clinical scenarios like hospital-acquired pneumonia and ventilator-associated pneumonia []. Understanding the emergence and spread of ceftaroline resistance mechanisms is another crucial research focus [, ]. Additionally, exploring the potential of ceftaroline in combination therapies with other antibiotics is an active area of investigation [, ].
Q15: What are some future directions in ceftaroline research?
A15: Investigating novel drug delivery systems for targeted therapy and developing strategies to mitigate or circumvent ceftaroline resistance mechanisms are crucial areas for future research []. Further exploration of ceftaroline's activity against emerging pathogens and its potential applications in combination therapies will likely shape the future of this important antibiotic.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



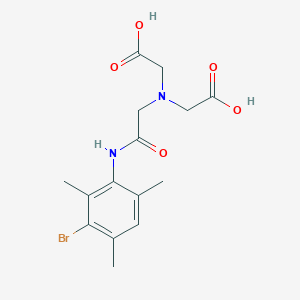
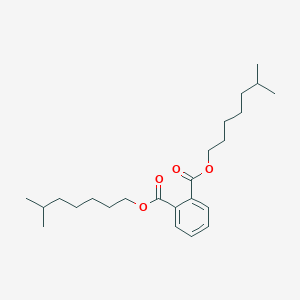

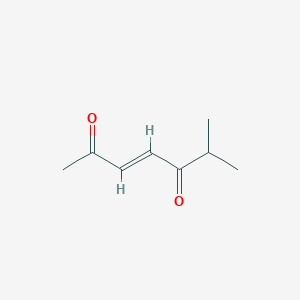

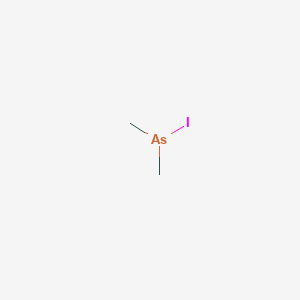
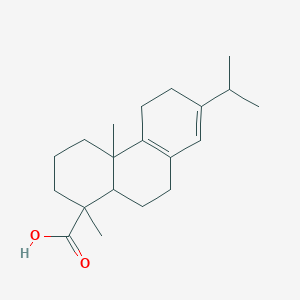
![(2R)-2-[3-Ethylisoxazol-5-yl]pyrrolidine](/img/structure/B129142.png)

